
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester is an organic compound with the molecular formula C11H19NO2. This compound is part of the ester family, which are derivatives of carboxylic acids where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester typically involves the esterification of 3,4-Pentadienoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to increase the reaction rate.
Catalyst: Common acid catalysts include sulfuric acid or hydrochloric acid.
Solvent: Methanol is used as both the reactant and the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological molecules to exert its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-3,4-pentadienoate: This compound is similar in structure but has an ethyl group instead of a diethylamino group.
3,4-Pentadienoic acid, 2-methyl-, ethyl ester: Another similar compound with a different substitution pattern.
Uniqueness
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester is unique due to the presence of the diethylamino group, which can impart different chemical and biological properties compared to its analogs. This structural difference can affect its reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
73256-44-7 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
InChI |
InChI=1S/C12H21NO2/c1-6-10(7-2)11(12(14)15-5)13(8-3)9-4/h11H,1,7-9H2,2-5H3 |
Clave InChI |
RMRHIPATFGYXCI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C=C)C(C(=O)OC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



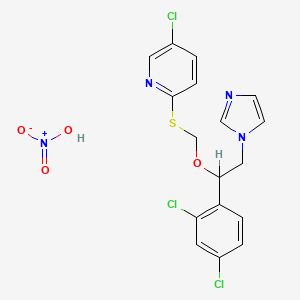
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

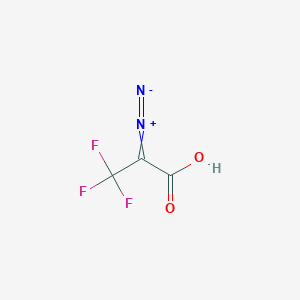
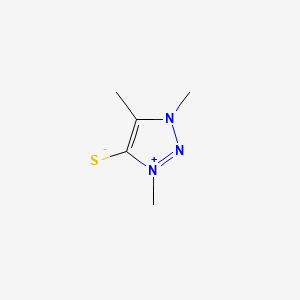
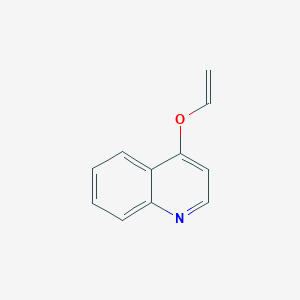
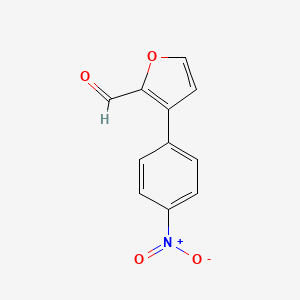
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
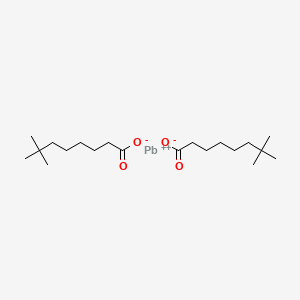
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
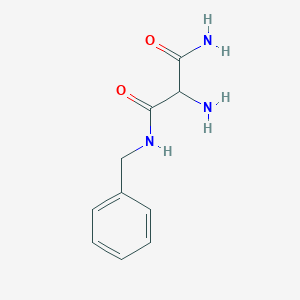

![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
